4-Piperidin-1-yl-butylamine

PROTAC linker design Molecular weight optimization Bifunctional degrader synthesis

4-Piperidin-1-yl-butylamine (CAS 74247-30-6), also designated as 4-(piperidin-1-yl)butan-1-amine, is an aminopiperidine building block with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. The compound consists of a piperidine ring linked via a four-carbon alkyl chain to a terminal primary amine, yielding a bifunctional scaffold with dual amine reactivity (tertiary piperidine nitrogen and primary amine).

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 74247-30-6
Cat. No. B1352708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-1-yl-butylamine
CAS74247-30-6
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCN
InChIInChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2
InChIKeyACOXURKIHJSMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-1-yl-butylamine (CAS 74247-30-6) for Procurement: Chemical Class and Baseline Specifications


4-Piperidin-1-yl-butylamine (CAS 74247-30-6), also designated as 4-(piperidin-1-yl)butan-1-amine, is an aminopiperidine building block with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol [1]. The compound consists of a piperidine ring linked via a four-carbon alkyl chain to a terminal primary amine, yielding a bifunctional scaffold with dual amine reactivity (tertiary piperidine nitrogen and primary amine) . Commercial sourcing data indicate typical purity specifications of 95–98% (GC), with the neat compound existing as a clear liquid at 20°C with density of 0.90–0.91 g/cm³ and boiling point of 102–105°C at 12 mmHg . Computed physicochemical parameters include XLogP3 = 0.9, topological polar surface area (TPSA) = 29.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is utilized primarily as a chemical intermediate and linker building block in medicinal chemistry and organic synthesis [2].

Why 4-Piperidin-1-yl-butylamine Cannot Be Casually Substituted with Generic Analogs


Compounds within the aminopiperidine class are not functionally interchangeable despite superficial structural similarities. The combination of a piperidine ring with a four-carbon alkyl chain terminating in a primary amine creates a unique molecular architecture that dictates linker geometry, hydrogen bonding capacity, and lipophilicity profile [1]. Closely related analogs differing in alkyl chain length (e.g., 3-aminopropyl vs. 4-aminobutyl), substitution position on the piperidine ring (e.g., 3-amino vs. 4-amino derivatives), or methyl-substituted piperidine variants (e.g., 2,6-dimethylpiperidino derivatives) exhibit measurably distinct physicochemical properties, including LogP values differing by >0.8 units and molecular weight variations exceeding 28 Da [2]. These alterations fundamentally affect solubility, reactivity, and the resultant spatial presentation of conjugated moieties in downstream applications. The specific 4-aminobutyl-piperidine architecture represented by CAS 74247-30-6 provides a precisely defined spatial separation and conformational flexibility profile that cannot be replicated by alternative aminopiperidine isomers or chain-length variants without introducing uncharacterized variables into synthetic workflows . Procurement of a precise CAS-specified building block ensures reproducibility in multi-step syntheses where linker length and amine reactivity directly govern conjugate properties.

Quantitative Differentiation Evidence for 4-Piperidin-1-yl-butylamine Relative to Closest Analogs


Molecular Weight Differential: 4-Piperidin-1-yl-butylamine vs. 3-(Piperidin-4-yl)propan-1-amine

4-Piperidin-1-yl-butylamine (CAS 74247-30-6) possesses a molecular weight of 156.27 g/mol [1]. In comparison, the shorter-chain analog 3-(piperidin-4-yl)propan-1-amine (CAS 860229-31-8), also used as a PROTAC linker building block, has a molecular weight of 142.24 g/mol . This 14.03 Da difference arises from the additional methylene unit in the 4-aminobutyl chain. While both compounds are commercially positioned as linker precursors, the molecular weight distinction directly impacts the overall molecular mass of conjugated PROTAC degraders, a parameter with documented influence on cell permeability and pharmacokinetic behavior of the final degrader molecule [2]. Users selecting a linker building block must account for this quantifiable mass differential during initial degrader design, as the cumulative molecular weight of the assembled PROTAC influences compliance with Lipinski-like guidelines for beyond-Rule-of-5 degrader optimization.

PROTAC linker design Molecular weight optimization Bifunctional degrader synthesis

Lipophilicity (LogP) Distinction: Unsubstituted Piperidine vs. 2,6-Dimethylpiperidine Variant

The computed XLogP3 value for 4-Piperidin-1-yl-butylamine is 0.9 [1]. In contrast, the 2,6-dimethyl substituted analog 4-(2,6-dimethylpiperidin-1-yl)butan-1-amine (CAS 13858-59-8) exhibits a calculated LogP of 1.7 [2]. This +0.8 LogP unit difference represents a substantial alteration in partition coefficient, corresponding to an approximately 6.3-fold increase in octanol/water partitioning under equilibrium conditions (based on LogP unit equivalence to ~10× partitioning per unit for neutral compounds). The unsubstituted piperidine variant (target compound) maintains significantly greater aqueous solubility potential, which is advantageous for aqueous reaction conditions and purification workflows. Conversely, the dimethyl analog offers enhanced membrane permeability characteristics that may be desirable in certain cellular contexts. This quantifiable difference enables intentional selection based on the specific solubility versus permeability requirements of the intended application.

Lipophilicity modulation Drug-likeness optimization Solubility prediction

Hydrogen Bonding Capacity: Dual Amine Functionality vs. Single Amine Building Blocks

4-Piperidin-1-yl-butylamine contains two nitrogen atoms capable of participating in hydrogen bonding interactions, with a computed hydrogen bond acceptor count of 2 and hydrogen bond donor count of 1 (from the terminal primary amine) [1]. In comparison, a conventional alkyl diamine linker such as 1,4-butanediamine (putrescine, CAS 110-60-1) possesses two primary amines with hydrogen bond donor count of 2 and acceptor count of 2, while a simple piperidine without the butylamine extension (e.g., piperidine, CAS 110-89-4) has donor count of 1 and acceptor count of 1 [2]. The target compound's unique hydrogen bonding profile—one tertiary amine (acceptor only) and one primary amine (donor and acceptor)—provides an intermediate hydrogen bonding capacity that differs quantitatively from both the fully flexible aliphatic diamine and the constrained monofunctional piperidine. This specific donor/acceptor ratio influences intermolecular interactions, crystallinity, and solubility characteristics of intermediates and final products incorporating this building block.

Hydrogen bonding capacity Linker functionalization Bifunctional reactivity

Conformational Flexibility: Rotatable Bond Count Comparison with Shorter-Chain Analogs

4-Piperidin-1-yl-butylamine contains 4 rotatable bonds as computed from its molecular structure (the four methylene units in the butyl chain connecting the piperidine nitrogen to the terminal primary amine) [1]. This rotatable bond count directly correlates with conformational flexibility and the effective spatial reach of the molecule when employed as a linker. Shorter-chain analogs, such as 3-(piperidin-4-yl)propan-1-amine (3 methylene units), possess only 3 rotatable bonds in the corresponding alkyl segment . The additional rotatable bond in the target compound provides approximately 33% greater conformational degrees of freedom in the linker region, translating to increased end-to-end distance variability and distinct spatial sampling properties when incorporated into conjugates. For applications requiring precise spatial positioning of conjugated moieties (e.g., PROTAC ternary complex formation, bioconjugate geometry optimization), this measurable difference in rotatable bond count constitutes a design parameter with downstream functional implications.

Linker conformational flexibility Molecular dynamics Spatial reach optimization

Optimal Research and Industrial Application Scenarios for 4-Piperidin-1-yl-butylamine Based on Quantitative Evidence


PROTAC Linker Building Block Requiring 4-Methylene Alkyl Spacer

For PROTAC development programs where linker length optimization is a critical design variable, 4-Piperidin-1-yl-butylamine provides a defined 4-carbon alkyl spacer with 4 rotatable bonds [1]. This specific architecture is recognized in linker design literature as a building block for generating piperidine-containing PROTAC linkers [2]. The combination of a rigidifying piperidine ring (enhancing metabolic stability) with a flexible 4-carbon chain enables tunable spatial presentation of warhead and E3 ligase ligand moieties. This scenario is appropriate for research groups conducting systematic linker structure-activity relationship (SAR) studies where each methylene unit addition (e.g., from 3-carbon to 4-carbon spacer) is being evaluated for its effect on ternary complex formation efficiency and subsequent degradation potency.

Synthesis of 2-Aryl-4-(piperidin-1-yl)butanamine Derivatives for Receptor Antagonist Development

Published literature identifies 2-aryl-4-(piperidin-1-yl)butanamines as a compound class investigated for human CCR5 receptor antagonism, with structure-activity relationships and molecular modeling-guided mutagenesis studies characterizing their binding interactions [1]. 4-Piperidin-1-yl-butylamine serves as a direct precursor or core structural motif for generating analogs within this pharmacophore class. The compound's dual amine functionality enables sequential derivatization: the piperidine nitrogen can be alkylated or incorporated into the core scaffold, while the terminal primary amine provides a handle for introducing aryl or heteroaryl substituents characteristic of CCR5 antagonist pharmacophores. This application is most relevant for medicinal chemistry programs targeting chemokine receptor modulation or exploring privileged piperidine-containing scaffolds for GPCR ligand development.

Bifunctional Building Block for Sequential Amine Derivatization in Multi-Step Synthesis

The compound's bifunctional nature—comprising a tertiary piperidine amine and a terminal primary amine—enables orthogonal or sequential derivatization strategies [1]. With a hydrogen bond donor count of 1 (primary amine) and acceptor count of 2 (both nitrogens) [2], the compound offers differentiated reactivity between the two amine sites. The primary amine can be selectively acylated, alkylated, or coupled under mild conditions while the piperidine nitrogen remains available for subsequent quaternization, N-alkylation, or incorporation into heterocyclic systems. This scenario is optimal for synthetic organic chemistry groups constructing complex molecular architectures requiring stepwise amine functionalization with predictable and controllable reactivity at each nitrogen center. The balanced lipophilicity (XLogP3 = 0.9) further supports solubility in common organic solvents during multi-step workflows.

Reference Standard for Method Development in Aminopiperidine Analysis

Given its well-characterized physicochemical profile—including specific boiling point (102–105°C at 12 mmHg), density (0.90–0.91 g/cm³), refractive index (1.47), and defined chromatographic behavior [1][2]—4-Piperidin-1-yl-butylamine serves as a suitable reference compound for developing analytical methods targeting aminopiperidine-class compounds. The compound's computed topological polar surface area of 29.3 Ų and moderate lipophilicity (XLogP3 = 0.9) provide characteristic retention behavior in reversed-phase HPLC separations . Analytical chemistry laboratories can leverage this compound as a calibration standard or method development probe for LC-MS, GC-MS, or NMR-based characterization of structurally related aminopiperidine derivatives, particularly those incorporating 4-aminobutyl-piperidine motifs.

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